

Protocol for using (-)-Ketoconazole-d3 in urine drug testing

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Compound of Interest

Compound Name: (-)-Ketoconazole-d3

Cat. No.: B12400292

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An established analytical procedure has been developed for the quantitative analysis of ketoconazole in urine samples utilizing **(-)-Ketoconazole-d3** as an internal standard. This method, adapted from validated plasma assays, employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection, making it suitable for research, clinical, and drug development applications.

Application Notes

Introduction

Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of doping control in sports, where it can be used to mask the administration of testosterone.[1][2] The use of a stable isotope-labeled internal standard, such as **(-)-Ketoconazole-d3**, is essential for accurate quantification by LC-MS/MS. Deuterated internal standards co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[3]

Principle of the Method

This protocol employs a liquid-liquid extraction (LLE) technique to isolate ketoconazole and the internal standard, **(-)-Ketoconazole-d3**, from the urine matrix. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected

by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

- **(-)-Ketoconazole-d3** (Internal Standard)
- Ketoconazole (Reference Standard)
- Human Urine (Blank)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ethyl Acetate (HPLC grade)
- Water (Deionized, 18 MΩ·cm)

2. Standard and Sample Preparation

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of ketoconazole and **(-)-Ketoconazole-d3** in methanol.
- **Working Standard Solutions:** Prepare serial dilutions of the ketoconazole stock solution in a 50:50 methanol/water mixture to create calibration standards.
- **Internal Standard Working Solution (100 ng/mL):** Dilute the **(-)-Ketoconazole-d3** stock solution in a 50:50 methanol/water mixture.
- **Sample Preparation:**

- Pipette 100 μ L of urine sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the 100 ng/mL **(-)-Ketoconazole-d3** internal standard working solution to each tube (except for blank samples).
- Vortex for 10 seconds.
- Add 500 μ L of ethyl acetate.
- Vortex for 1 minute to extract the analytes.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

| Parameter | Condition |
|--------------------|---|
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |

Data Presentation

Table 1: Method Validation Parameters (Adapted from Plasma Assays)

| Parameter | Result |
|--------------------------------------|--------------------------------------|
| Linearity Range | 0.01 - 12 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[4] |
| Accuracy | Within ±15% of nominal concentration |
| Precision (Intra- and Inter-day) | <15% RSD |
| Recovery | >85% |

Note: These values are based on plasma-based assays and should be validated for urine samples.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

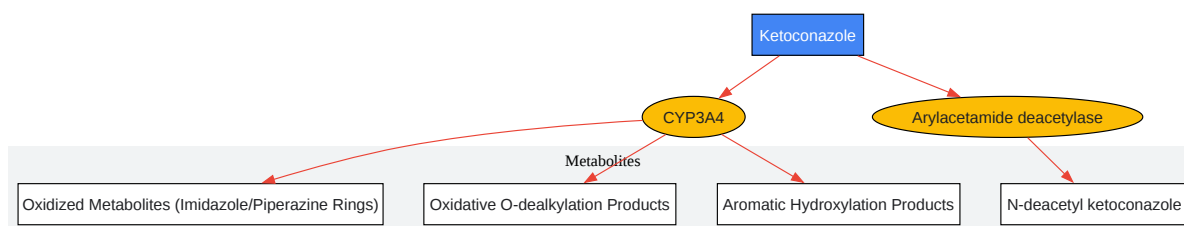
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---------------------|---------------------|-------------------|
| Ketoconazole | 531.2 | 489.3[4][5] |
| (-)-Ketoconazole-d3 | 534.2 | 492.3 |

Mandatory Visualizations



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Caption: Experimental workflow for the analysis of ketoconazole in urine.



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Caption: Metabolic pathway of ketoconazole.

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